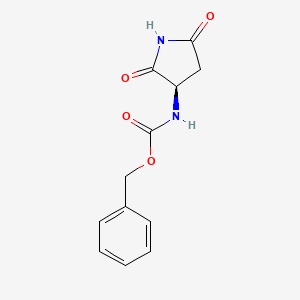

(R)-3-N-Cbz-Amino-succinimide

Beschreibung

BenchChem offers high-quality (R)-3-N-Cbz-Amino-succinimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-N-Cbz-Amino-succinimide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

benzyl N-[(3R)-2,5-dioxopyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c15-10-6-9(11(16)14-10)13-12(17)18-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,17)(H,14,15,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRQMHYISDDHZBY-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C(=O)NC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659184 | |

| Record name | Benzyl [(3R)-2,5-dioxopyrrolidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179747-84-3 | |

| Record name | Benzyl [(3R)-2,5-dioxopyrrolidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is (R)-3-N-Cbz-Amino-succinimide

An In-Depth Technical Guide to (R)-3-N-Cbz-Amino-succinimide: A Chiral Building Block for Advanced Synthesis

Executive Summary

(R)-3-N-Cbz-Amino-succinimide is a chiral synthetic intermediate of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and applications. As a molecule incorporating a stereochemically defined center, a reactive succinimide ring, and a stable, yet readily cleavable, amine protecting group, it serves as a versatile building block for constructing complex, high-value molecules. Its structural counterpart, the (S)-enantiomer, has documented anticonvulsant properties, suggesting potential applications in neuroscience research.[1][2] This document is intended for scientists and professionals who require a deep, practical understanding of this reagent's role in modern organic synthesis.

Physicochemical Profile and Structural Attributes

The utility of (R)-3-N-Cbz-Amino-succinimide stems from its unique trifecta of chemical features: the rigid succinimide core, the chiral amino linkage, and the robust benzyloxycarbonyl (Cbz) protecting group. These elements dictate its reactivity and suitability for stereoselective synthesis.

Key Properties

| Property | Data | Reference(s) |

| IUPAC Name | benzyl N-[(3R)-2,5-dioxopyrrolidin-3-yl]carbamate | [3] |

| Synonyms | (R)-3-N-Carboxybenzyl-amino-succinimide, (R)-Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate | [1][] |

| CAS Number | 60846-91-5 (for the more commonly cited (S)-enantiomer) | [3] |

| Molecular Formula | C₁₂H₁₂N₂O₄ | [1] |

| Molecular Weight | 248.23 g/mol | [3][5] |

| Appearance | White to off-white crystalline solid | [1][5] |

| Solubility | Soluble in DMF (25 mg/ml), DMSO (25 mg/ml), and Ethanol (25 mg/ml) | [1][5] |

| Predicted Boiling Point | 515.1±49.0 °C | [5] |

| Predicted Density | 1.35±0.1 g/cm³ | [5] |

| Storage Temperature | -20°C or Room Temperature (sealed in dry conditions) | [1][5] |

The Strategic Role of the Cbz Protecting Group

The carboxybenzyl (Cbz) group is a cornerstone of peptide and amino acid chemistry.[] Its selection for this molecule is a deliberate strategic choice, offering a balance of stability and controlled removal.

Expert Insight: The Cbz group is exceptionally stable under a wide range of conditions, including acidic and basic environments that might compromise other protecting groups like Boc (tert-butyloxycarbonyl). This stability allows for extensive synthetic manipulations on other parts of the molecule without premature deprotection. Its removal via catalytic hydrogenolysis is a key advantage, as this process is highly efficient and clean, typically yielding toluene and carbon dioxide as byproducts, which are easily removed.[7][8]

The general workflow for amine protection and deprotection using the Cbz group is a fundamental concept in multi-step synthesis.[7]

Caption: General workflow for Cbz protection and deprotection.

Synthesis and Purification Protocol

The synthesis of (R)-3-N-Cbz-Amino-succinimide is conceptually straightforward, leveraging standard transformations in amino acid chemistry. The logical precursor is (R)-aspartic acid, which provides the necessary carbon skeleton and the correct stereochemistry.

Causality in Synthesis: The synthesis hinges on two primary transformations:

-

N-Protection: The amino group of (R)-aspartic acid is first protected with the Cbz group. This is critical to prevent unwanted side reactions during the subsequent cyclization step. Using a reagent like N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) is highly effective for this purpose.[9][10]

-

Cyclization: The two carboxylic acid moieties are then cyclized to form the five-membered succinimide ring. This is typically achieved using a dehydrating agent, such as acetyl chloride or dicyclohexylcarbodiimide (DCC), which facilitates the intramolecular amide bond formation.

Caption: Synthetic pathway from (R)-aspartic acid.

Experimental Protocol: Synthesis from (R)-Aspartic Acid

This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions.

-

N-Protection:

-

Dissolve (R)-aspartic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium bicarbonate (NaHCO₃, 2.5 eq) in portions while stirring.

-

Add a solution of N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) (1.1 eq) in dioxane dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the mixture with 1N HCl to pH 2-3 and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-(R)-aspartic acid.

-

-

Cyclization:

-

Suspend N-Cbz-(R)-aspartic acid (1.0 eq) in acetyl chloride (10-15 eq).

-

Heat the mixture at 40-50°C with stirring for 2-4 hours until the solid dissolves and the reaction is complete (monitor by TLC).

-

Remove the excess acetyl chloride under reduced pressure.

-

The resulting crude solid is (R)-3-N-Cbz-Amino-succinimide.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or isopropanol, to yield a pure, crystalline solid.[10]

-

Core Applications in Research and Drug Development

The value of (R)-3-N-Cbz-Amino-succinimide lies in its utility as a versatile chiral building block.[11]

-

Chiral Pool Synthesis: This molecule belongs to the "chiral pool"—a collection of readily available, enantiomerically pure compounds used as starting materials. The fixed (R)-stereocenter allows for the synthesis of target molecules with a specific, desired stereochemistry, which is paramount in drug design as different enantiomers can have vastly different biological activities.[12] Nitrogen-containing heterocyclic compounds are crucial scaffolds in drugs targeting the central nervous system.[13]

-

Precursor for Novel Ligands and Inhibitors: The succinimide ring can be opened by various nucleophiles to generate derivatives of aspartic acid. This allows for the introduction of diverse functionalities, creating libraries of compounds for screening. For example, it is a key intermediate for synthesizing dipeptidyl peptidase-IV (DPP-IV) inhibitors used in anti-diabetic drugs.[14]

-

Peptide Chemistry: As a protected amino acid derivative, it can be incorporated into peptide synthesis workflows to create non-standard peptides or peptidomimetics.[][]

Caption: Synthetic utility in drug development pathways.

Safety, Handling, and Storage

Proper handling of (R)-3-N-Cbz-Amino-succinimide is essential for laboratory safety. While a specific safety data sheet (SDS) for the (R)-enantiomer is not widely available, data from structurally similar compounds provides a reliable guide.[15][16]

Self-Validating Protocol: Adherence to these protocols minimizes exposure and ensures the reagent's stability. Regular inspection of stored material for discoloration or degradation validates the storage conditions.

| Parameter | Guideline | Rationale |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. | Prevents skin and eye irritation/contact. |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. | Minimizes inhalation of fine particles and prevents accidental ingestion.[16][17] |

| Storage | Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at -20°C is recommended. Keep away from moisture and strong oxidizing agents. | The compound is moisture-sensitive, and proper storage prevents hydrolysis and degradation.[1][16] |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | Rapid irrigation is crucial to remove the substance and minimize potential eye damage. |

| First Aid (Skin) | Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If irritation occurs, seek medical advice. | Thorough washing removes the chemical to prevent irritation or potential sensitization. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | Ensures environmentally responsible disposal of chemical waste.[15] |

Note: This product is for research use only and is not intended for human or veterinary use.[1][18]

References

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

PubChem. (n.d.). (S)-3-N-Cbz-amino-succinimide. Retrieved from [Link]

- Google Patents. (2010). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.

-

Lidsen. (2023). The Role of Nitrogen-Containing Compounds in Chemical Neuroscience: Implications for Drug Development. OBM Neurobiology. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [Link]

- Google Patents. (2014). CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Benzyloxycarbonyloxy-Succinimide, 98%. Retrieved from [Link]

-

ResearchGate. (n.d.). Selection of amino-acid building blocks and synthetic strategy used for.... Retrieved from [Link]

-

3ASenrise. (n.d.). Chiral Building Blocks. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 5.12: Biological Building Blocks- Amino Acids. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. biorbyt.com [biorbyt.com]

- 3. (S)-3-N-Cbz-amino-succinimide | C12H12N2O4 | CID 10083340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-3-N-CBZ-AMINO-SUCCINIMIDE | 60846-91-5 [chemicalbook.com]

- 7. Cbz-Protected Amino Groups [organic-chemistry.org]

- 8. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]

- 9. N-(Benzyloxycarbonyloxy)succinimide 98 13139-17-8 [sigmaaldrich.com]

- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 11. 3asenrise.com [3asenrise.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. OBM Neurobiology | The Role of Nitrogen-Containing Compounds in Chemical Neuroscience: Implications for Drug Development [lidsen.com]

- 14. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]

- 15. fishersci.com [fishersci.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. carlroth.com [carlroth.com]

- 18. scbt.com [scbt.com]

A Comprehensive Technical Guide to the Structure Elucidation of (R)-3-N-Cbz-Amino-succinimide

Abstract

(R)-3-N-Cbz-Amino-succinimide, a derivative of D-aspartic acid, serves as a pivotal chiral building block in the synthesis of peptidomimetics and other complex pharmaceutical agents.[1][2][3] The precise three-dimensional arrangement of its atoms—its structure and absolute stereochemistry—is paramount to its function and efficacy in drug development.[3] An incorrect stereoisomer can lead to diminished or undesirable biological activity. This guide presents a holistic and self-validating analytical workflow for the unambiguous structure elucidation of (R)-3-N-Cbz-Amino-succinimide, integrating data from mass spectrometry, infrared and NMR spectroscopy, and techniques for absolute configuration determination. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for the characterization of this and similar chiral molecules.[4]

Strategic Overview of Structure Elucidation

The confirmation of a chemical structure, particularly a chiral one, is not a linear process but an integrated system of cross-validating experiments. Each technique provides a unique piece of the puzzle, and only when all pieces align can the structure be confirmed with high confidence. Our strategy begins with foundational techniques to confirm molecular weight and functional groups, proceeds to detailed NMR analysis to map the atomic connectivity, and culminates in stereospecific analysis to confirm the absolute configuration at the chiral center.

Caption: Decision workflow for stereochemical analysis.

Method 1: Single-Crystal X-ray Crystallography (The Gold Standard)

Causality: X-ray crystallography is the most reliable and direct method for determining the three-dimensional structure of a molecule, including its absolute configuration. [5][6][7]By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise electron density map can be generated, revealing the exact spatial coordinates of each atom.

Experimental Protocol:

-

Crystallization: Grow a single crystal of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization conditions.

-

Data Collection: Mount the crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Process the data to solve the crystal structure. The absolute configuration can be determined through anomalous dispersion effects, often quantified by the Flack parameter, which should refine to a value near zero for the correct enantiomer. [5][6] A successful X-ray structure provides definitive, unambiguous proof of the (R) configuration.

Method 2: Vibrational Circular Dichroism (VCD) Spectroscopy

Causality: When single crystals cannot be obtained, VCD offers a powerful alternative for determining absolute configuration in solution. [8][9][10]VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. [11]The resulting spectrum is a unique fingerprint of the molecule's absolute configuration. The experimental spectrum is then compared to a spectrum predicted by quantum mechanical calculations for a known configuration (e.g., the R-enantiomer). A match between the experimental and calculated spectra confirms the absolute configuration. [9][12] Experimental Protocol:

-

Experimental Spectrum: Dissolve the sample in a suitable solvent (e.g., CDCl₃) and acquire the VCD and IR spectra in the mid-IR region (e.g., 2000-1000 cm⁻¹).

-

Computational Modeling: Use Density Functional Theory (DFT) to perform a conformational search for the molecule. Calculate the Boltzmann-averaged IR and VCD spectra for one enantiomer (e.g., the (R) configuration).

-

Comparison: Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands in the experimental spectrum match those of the calculated (R)-spectrum, the absolute configuration is confirmed as (R). If they are opposite, the configuration is (S).

Conclusion: An Integrated and Self-Validating Approach

The structural elucidation of (R)-3-N-Cbz-Amino-succinimide is a multi-faceted process that demands a rigorous, integrated analytical strategy. [4]High-resolution mass spectrometry validates the elemental formula. FTIR spectroscopy confirms the presence of the required succinimide and carbamate functional groups. A suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity. Finally, either X-ray crystallography or VCD spectroscopy delivers the crucial, non-negotiable confirmation of the absolute configuration at the C3 stereocenter. By cross-validating the results from each of these orthogonal techniques, we establish the structure of (R)-3-N-Cbz-Amino-succinimide with the highest degree of scientific confidence, ensuring its suitability as a well-characterized building block for drug discovery and development.

References

- Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).

- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.

- Organic-Chemistry.org. (2019, October 2). Cbz-Protected Amino Groups.

- Wencel, D. R., et al. (2020). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition.

- Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD).

- ACS Publications. (n.d.). NMR Guidelines for ACS Journals.

- AiFChem. (2025, August 20). Chiral Molecular Building Blocks in Modern Drug Discovery.

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- ResearchGate. (n.d.). TGA/FTIR/MS study on thermal decomposition of poly(succinimide) and sodium poly(aspartate).

- ResearchGate. (2025, August 6). Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review.

- Enamine. (n.d.). Chiral Building Blocks Selection.

- ACS Omega. (2023, June 7). Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors.

- BenchChem. (n.d.). An In-depth Technical Guide to the Structure Elucidation of 1-Amino-3-(azepan-1-yl)propan-2.

- MDPI. (2023, April 21). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues.

- Chemistry LibreTexts. (2022, August 28). NMR Spectroscopy.

- PubMed. (n.d.). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review.

- Ningbo Inno Pharmchem Co., Ltd. (2026, January 26). The Importance of Chiral Building Blocks in Modern Drug Development.

- BioTools. (n.d.). WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD.

- Michigan State University Chemistry Department. (n.d.). NMR Spectroscopy.

- Taylor & Francis Online. (n.d.). Structure elucidation – Knowledge and References.

- Magritek. (n.d.). Just a few milligrams available for a 13C measurement?.

- PubMed. (n.d.). [Synthesis, characterization and in vitro release of poly (succinimide-co-4-aminobutanoic acid) by acid-catalyzed polycondensation of L-aspartic acid and 4-aminobutanoic acid].

Sources

- 1. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 2. Chiral Building Blocks Selection - Enamine [enamine.net]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. spectroscopyasia.com [spectroscopyasia.com]

- 9. researchgate.net [researchgate.net]

- 10. spectroscopyeurope.com [spectroscopyeurope.com]

- 11. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biotools.us [biotools.us]

Introduction: The Double-Edged Sword of Aspartic Acid Chemistry

An In-Depth Technical Guide to Benzyloxycarbonyl-Protected Aminosuccinimide Intermediates

In the precise world of peptide synthesis and drug development, the control of chemical reactions is paramount. The benzyloxycarbonyl (Cbz or Z) protecting group, introduced by Bergmann and Zervas in 1932, was a foundational innovation that enabled the controlled, stepwise synthesis of peptides.[1] By temporarily masking the nucleophilic amino group of an amino acid, the Cbz group allows for the selective activation of the carboxylic acid for peptide bond formation without the risk of uncontrolled polymerization.[1][2] However, when dealing with certain amino acids, particularly aspartic acid (Asp), this control is challenged by an insidious side reaction: the formation of a cyclic succinimide intermediate, commonly known as an aspartimide.

This guide provides a comprehensive technical overview of the benzyloxycarbonyl-protected aminosuccinimide, an intermediate that, while seemingly innocuous, is the gateway to a cascade of unwanted side products that can compromise the purity, efficacy, and safety of synthetic peptides. For researchers, chemists, and drug development professionals, understanding the genesis, reactivity, and mitigation of this species is not merely an academic exercise—it is a critical requirement for successful peptide manufacturing.

The Core Challenge: Aspartimide Formation

The formation of an aspartimide is an intramolecular cyclization reaction involving an aspartic acid residue within a peptide chain.[3] The process is initiated by the deprotonation of the backbone amide nitrogen of the amino acid C-terminal to the Asp residue. This newly formed nucleophile then attacks the carbonyl carbon of the Asp side-chain ester, forming a five-membered succinimide ring and displacing the side-chain protecting group.[3][4]

This reaction is problematic for several reasons:

-

Irreversibility and Product Diversification: The formation of the succinimide ring is the committed step towards a mixture of impurities. The unstable ring can be hydrolyzed or attacked by bases.[3][5]

-

Isomerization: Ring-opening of the aspartimide intermediate leads to the formation of not only the native α-aspartyl peptide linkage but also the unnatural β-aspartyl peptide.[6] These two isomers often have nearly identical masses and chromatographic properties, making purification exceptionally difficult.

-

Racemization: The formation of the succinimide ring can lead to epimerization at the α-carbon of the aspartic acid residue, introducing D-amino acids into the peptide sequence and potentially altering its biological activity.[3][7]

-

Adduct Formation: In the context of Fmoc-based solid-phase peptide synthesis (SPPS), the piperidine used for deprotection can attack the aspartimide ring, forming irreversible piperidide adducts.[4][6]

The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly sequences being particularly susceptible due to the lack of steric hindrance from the glycine residue.[4][8]

Mechanistic Pathways: A Tale of Two Conditions

Aspartimide formation can proceed under both basic and acidic conditions, which are common environments during peptide synthesis and cleavage.

Base-Catalyzed Formation

This is the most prevalent pathway, especially during the repeated piperidine treatments in Fmoc-SPPS.[4] The base abstracts a proton from the backbone amide nitrogen following the Asp residue, creating a potent nucleophile that readily attacks the side-chain ester. The reaction rate is highly dependent on the basicity of the amine used; for instance, the stronger, non-nucleophilic base DBU promotes aspartimide formation to a greater extent than piperidine.[4]

Acid-Catalyzed Formation

While less common during synthesis, acid-catalyzed aspartimide formation can occur, particularly during the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).[6] Under these conditions, the mechanism involves protonation of the side-chain ester carbonyl, activating it towards nucleophilic attack by the backbone amide.

Reactivity and Consequences of the Succinimide Intermediate

Once formed, the Cbz-protected aminosuccinimide is a highly reactive intermediate. Its fate determines the final impurity profile of the crude peptide product.

The hydrolysis of the succinimide ring typically yields a mixture of α- and β-aspartyl peptides in a ratio that can be influenced by pH and steric factors. This isomerization is a major concern in the manufacturing of peptide therapeutics, as the presence of the β-isomer can alter the peptide's three-dimensional structure, receptor binding affinity, and overall biological function.

Analytical Characterization

Detecting and quantifying the transient succinimide intermediate and its subsequent products requires a multi-pronged analytical approach.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse technique for analyzing peptide purity. The aspartimide intermediate, being more hydrophobic, will typically have a longer retention time than the parent peptide. The α- and β-aspartyl isomers, however, are often difficult to resolve, sometimes co-eluting with the main product peak.

-

Mass Spectrometry (MS): MS is used to confirm the identity of the species. The formation of the succinimide results in a mass loss of 18 Da (H₂O) compared to the aspartic acid precursor, while the α- and β-isomers will have the same mass as the desired product.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While challenging due to the instability of the intermediate, NMR can provide unambiguous structural confirmation.[5] Low-pH conditions can be used to stabilize the succinimide for analysis.[5] 1D and 2D NMR techniques can be employed to characterize the final α- and β-aspartyl products by identifying unique chemical shifts and correlations for the backbone and side-chain protons.[10][11][12][13]

Data Summary: Factors Influencing Aspartimide Formation

| Factor | Effect on Formation Rate | Rationale |

| C-Terminal Residue | Gly > Ala > Val | Decreased steric hindrance from the C-terminal residue's side chain facilitates the nucleophilic attack.[4][14] |

| Base Strength | DBU > Piperidine | Stronger bases more effectively deprotonate the backbone amide, increasing the concentration of the nucleophile.[4] |

| Solvent Polarity | High polarity increases rate | Polar solvents can better stabilize the charged transition state of the cyclization reaction.[4] |

| Temperature | Higher temperature increases rate | Provides the necessary activation energy for the intramolecular reaction. |

Mitigation Strategies: A Proactive Approach

Preventing the formation of the Cbz-aminosuccinimide is far more effective than dealing with the consequences of its formation. Several field-proven strategies exist:

-

Use of Sterically Hindered Side-Chain Protecting Groups: The most effective strategy is to replace the standard side-chain protecting group (like tert-butyl) with a bulkier one. The Fmoc-Asp(OBno)-OH building block, for example, incorporates a 3,4,5-tris(benzyloxy)benzyl ester, which provides significant steric hindrance around the side-chain carbonyl, effectively preventing the intramolecular attack.

-

Addition of HOBt to Deprotection Solutions: Adding 1-hydroxybenzotriazole (HOBt) to the piperidine solution used for Fmoc deprotection can reduce the extent of aspartimide formation, likely by protonating the intermediate amide anion and reducing its nucleophilicity.[6]

-

Amide Backbone Protection: Protecting the backbone amide nitrogen of the residue preceding the aspartic acid with groups like 2-hydroxy-4-methoxybenzyl (Hmb) can prevent cyclization by blocking the nucleophile.[6]

Experimental Protocols

Protocol 1: Synthesis of a Cbz-Protected Dipeptide

This protocol describes the fundamental step of introducing the Cbz group to an amino acid, which is the precursor to the challenges discussed.

Objective: To synthesize Cbz-L-Alanine (Cbz-Ala-OH).

Materials:

-

L-Alanine (1.0 eq)

-

Sodium Carbonate (Na₂CO₃) (2.5 eq)

-

Benzyl Chloroformate (Cbz-Cl) (1.1 eq)

-

Deionized Water

-

Diethyl Ether

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice bath, magnetic stirrer, separatory funnel

Procedure:

-

Dissolution: In a flask cooled in an ice bath, dissolve L-Alanine (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq).

-

Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise. It is critical to maintain the reaction temperature below 5 °C to minimize side reactions.[1]

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 3-4 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2x volume) to remove excess unreacted benzyl chloroformate.[1]

-

Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2 by the slow addition of 1 M HCl. A white precipitate of the product should form.[1]

-

Extraction: Extract the product from the aqueous phase with ethyl acetate (3x volume).[1]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to yield the Cbz-protected amino acid as a white solid.

Implications for Drug Development and Manufacturing

In the pharmaceutical industry, the formation of aspartimide-related impurities is a critical quality attribute that must be strictly controlled. The presence of β-isomers or racemized products can lead to:

-

Reduced therapeutic efficacy due to altered protein conformation.

-

Potential for immunogenicity.

-

Difficulties in batch-to-batch consistency.

Therefore, developing robust synthetic processes that minimize or eliminate aspartimide formation is essential for the manufacturing of peptide-based Active Pharmaceutical Ingredients (APIs). The strategies outlined in this guide, particularly the use of sterically hindered building blocks, represent the current best practices for ensuring the chemical integrity of complex synthetic peptides containing aspartic acid.

References

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Loth, M., & Sewald, N. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. Retrieved from [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

-

Wang, Y., et al. (2019). Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography. Analytical Biochemistry, 566, 37-45. Retrieved from [Link]

-

Nadendla, K. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? ResearchGate. Retrieved from [Link]

-

Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Retrieved from [Link]

-

Guchhait, G., et al. (2022). Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. Molecules, 27(19), 6296. Retrieved from [Link]

-

Ghosh, A., et al. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega, 2(10), 6921-6928. Retrieved from [Link]

-

Neumann, C. S., et al. (2020). Synthesis of multi-module low density lipoprotein receptor class A domains with acid labile cyanopyridiniumylides (CyPY) as aspartic acid masking groups. Chemical Science, 11(30), 7947-7954. Retrieved from [Link]

-

Bodanszky, M., & Kwei, J. Z. (1978). Side reactions in peptide synthesis. II. Formation of succinimide derivatives from aspartyl residues. The Journal of Organic Chemistry, 43(21), 4141-4142. Retrieved from [Link]

-

Masdeu, G., et al. (2016). Data on the identification and characterization of by-products from N-Cbz-3-aminopropanal and t-BuOOH/H2O2 chemical reaction in chloroperoxidase-catalyzed oxidations. Data in Brief, 8, 359-366. Retrieved from [Link]

-

Vasilev, E., et al. (2023). Epimerisation in Peptide Synthesis. International Journal of Molecular Sciences, 24(3), 2893. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of the receptor. Cbz – benzyloxycarbonyl protecting group. Boc. Retrieved from [Link]

-

AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved from [Link]

-

Tanimura, K., et al. (2023). Racemization of the Succinimide Intermediate Formed in Proteins and Peptides: A Computational Study of the Mechanism Catalyzed by Dihydrogen Phosphate Ion. International Journal of Molecular Sciences, 24(13), 10587. Retrieved from [Link]

-

Kamerling, J. P. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance, 19A(1), 1-19. Retrieved from [Link]

-

Stephenson, R. C., & Clarke, S. (1989). Succinimide formation from aspartyl and asparaginyl peptides as a model for the spontaneous degradation of proteins. The Journal of Biological Chemistry, 264(11), 6164-6170. Retrieved from [Link]

-

Tanimura, K., et al. (2022). Acetic Acid Can Catalyze Succinimide Formation from Aspartic Acid Residues by a Concerted Bond Reorganization Mechanism: A Computational Study. International Journal of Molecular Sciences, 23(23), 15309. Retrieved from [Link]

-

ResearchGate. (n.d.). Aspartimide formation during SPPS a Base-promoted aspartimide formation.... Retrieved from [Link]

-

Li, J., et al. (2000). Synthesis of 1-(T-Butoxycarbonyl)benzotriazole and 1-(p-Methoxybenzyloxycarbonyl)benzotriazole and Their Use in the Protection of Amino Acids. Organic Preparations and Procedures International, 32(5), 479-483. Retrieved from [Link]

-

Loth, M., & Sewald, N. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. Retrieved from [Link]

-

Pappa, C., et al. (2024). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Pharmaceutics, 16(5), 652. Retrieved from [Link]

-

Valliere-Douglass, J. F., et al. (2008). Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule. Journal of Chromatography B, 862(1-2), 173-181. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, September 30). Adding Cbz Protecting Group Mechanism. YouTube. Retrieved from [Link]

-

Ma, J., et al. (2023). NMR spectroscopy as a characterization tool enabling biologics formulation development. Journal of Pharmaceutical and Biomedical Analysis, 223, 115110. Retrieved from [Link]

-

Fengchen Group Co., Ltd. (n.d.). Cbz-L-Aspartic Acid (Cbz-Asp-OH) BP EP USP CAS 1152-61-0. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S1 1 H NMR spectra of Cbz-initiator. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. media.iris-biotech.de [media.iris-biotech.de]

- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. mdpi.com [mdpi.com]

- 8. d-nb.info [d-nb.info]

- 9. Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Data on the identification and characterization of by-products from N-Cbz-3-aminopropanal and t-BuOOH/H2O2 chemical reaction in chloroperoxidase-catalyzed oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Chiral Succinimide Derivatives in Drug Discovery

Introduction: The Enduring Significance of a Privileged Scaffold

The succinimide motif, a five-membered pyrrolidine-2,5-dione ring, represents a cornerstone in medicinal chemistry. Its structural simplicity belies a remarkable versatility, enabling it to serve as a key pharmacophore in a wide array of therapeutic agents.[1][2] The inherent polarity of its two carbonyl groups allows for critical hydrogen bonding interactions with biological targets, while the cyclic structure imparts a degree of conformational rigidity and metabolic stability.[1] However, the true potential of this scaffold in modern drug discovery is unlocked when chirality is introduced. The spatial arrangement of substituents at the C3 and C4 positions dictates the molecule's three-dimensional shape, profoundly influencing its binding affinity, selectivity, and pharmacological effect. This guide provides an in-depth exploration of the synthesis, application, and optimization of chiral succinimide derivatives, offering field-proven insights for researchers navigating this promising chemical space.

The Strategic Value of the Chiral Succinimide Core

The succinimide nucleus is more than just a structural component; it is a privileged scaffold that offers a distinct advantage in drug design. Its utility stems from a combination of favorable physicochemical properties and synthetic tractability.

-

Metabolic Stability: The imide functionality is generally robust to metabolic degradation, contributing to improved pharmacokinetic profiles.[1]

-

Target Interaction: The dual carbonyl groups act as effective hydrogen bond acceptors, anchoring the molecule within a target's binding site.

-

Stereochemical Control: The introduction of one or two stereocenters on the pyrrolidine ring allows for precise three-dimensional exploration of a binding pocket. As will be discussed, the biological activity between enantiomers can differ by orders of magnitude, underscoring the necessity of stereocontrolled synthesis.[3]

This strategic value is exemplified by several marketed drugs. The classic antiepileptic agents Ethosuximide , Methsuximide , and Phensuximide established the therapeutic precedent for this class.[2][4] More recently, Upadacitinib , a Janus kinase (JAK) inhibitor for treating immune disorders, features a complex chiral succinimide-related core, highlighting the scaffold's continued relevance in cutting-edge drug development.[4]

Mastering Chirality: Modern Synthetic Strategies

The primary challenge and opportunity in working with succinimide derivatives lies in the precise and efficient control of stereochemistry. While classical resolution methods are functional, modern drug development demands more elegant and scalable catalytic asymmetric syntheses. These methods not only provide access to enantiomerically pure compounds but also enable the creation of all possible stereoisomers for thorough biological evaluation.[4][5]

Key Asymmetric Synthetic Methodologies:

-

Michael Addition: The conjugate addition of nucleophiles to N-substituted maleimides is a foundational approach. The use of chiral catalysts or auxiliaries can guide the stereochemical outcome of the reaction to generate 3-substituted succinimides.[1][6]

-

Catalytic Asymmetric Hydrogenation: Asymmetric hydrogenation of maleimide precursors is a powerful tool. A particularly innovative strategy is the Rhodium-catalyzed Asymmetric Transfer Hydrogenation (ATH) , which can be employed in a dynamic kinetic resolution (DKR) process.[2][4][5] This allows for the stereodivergent synthesis of 3,4-disubstituted succinimides, providing access to all four stereoisomers from a common precursor by simply tuning reaction conditions.[4][5]

-

N-Heterocyclic Carbene (NHC) Catalysis: NHC-catalyzed reactions, such as the Stetter reaction, can be used to construct the succinimide core with high stereocontrol, offering a versatile route to functionalized derivatives.[7]

The ability to generate and test all stereoisomers is not merely an academic exercise; it is a critical, self-validating step in drug discovery. A significant difference in potency between stereoisomers provides strong evidence of a specific, chirality-dependent interaction with the biological target, ruling out non-specific or artifactual activity.

Field-Proven Protocol: Stereodivergent Synthesis via Rh-Catalyzed ATH

This protocol is adapted from methodologies that provide excellent stereocontrol for accessing 3,4-disubstituted succinimides.[4][5] The choice between the syn and anti products is dictated by the composition of the formic acid/triethylamine (HCOOH/Et₃N) hydrogen source.

Objective: To synthesize both syn and anti diastereomers of a 3,4-disubstituted succinimide from a common precursor with high enantiomeric excess.

Materials:

-

Substituted 3-hydroxy-4-aryl-pyrrolidine-2,5-dione precursor (1.0 equiv)

-

(S,S)-Ts-DPEN-Rh catalyst (0.01 equiv, 1 mol%)

-

For anti-isomer: HCOOH/Et₃N azeotropic mixture (5:2 ratio)

-

For syn-isomer: HCOOH (2.0 equiv) and Et₃N (0.02 equiv, 2 mol%)

-

Anhydrous solvent (e.g., Dichloromethane or Toluene)

-

Inert atmosphere apparatus (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the substituted pyrrolidine-2,5-dione precursor (e.g., 0.2 mmol).

-

Catalyst Introduction: Add the (S,S)-Ts-DPEN-Rh catalyst (1 mol%).

-

Solvent Addition: Add the anhydrous solvent (e.g., 1.0 mL).

-

Reaction Initiation (Critical Step):

-

For the anti-diastereomer: Add the pre-mixed HCOOH/Et₃N azeotrope (e.g., 20 µL). The pre-formation of the azeotrope is crucial for diastereoselectivity.

-

For the syn-diastereomer: Add HCOOH (2.0 equiv) followed by Et₃N (2 mol%). The sequential addition prevents the formation of the azeotrope, thereby favoring the syn pathway.

-

-

Reaction Monitoring: Stir the reaction mixture at the designated temperature (e.g., 25-40 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours.[4]

-

Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure stereoisomer.

-

Validation: Confirm the structure by ¹H NMR and ¹³C NMR. Determine the diastereomeric ratio (dr) by NMR analysis of the crude product. Determine the enantiomeric excess (ee) by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

Expected Outcome: This protocol consistently yields the desired succinimide stereoisomers with high diastereoselectivity (up to >99:1 dr) and enantioselectivity (up to >99% ee).[4][5]

A Spectrum of Therapeutic Opportunity: Pharmacological Applications

Chiral succinimide derivatives have demonstrated efficacy across a remarkable range of therapeutic areas, a testament to their ability to interact with diverse biological targets.

Anticonvulsant Activity

This is the most well-established application. Drugs like ethosuximide are first-line treatments for absence seizures.[2][8]

-

Mechanism of Action: The primary mechanism involves the inhibition of low-voltage-activated T-type calcium channels in thalamic neurons.[9] During an absence seizure, these neurons fire in a characteristic "spike-and-wave" pattern. By blocking these channels, succinimides reduce the flow of calcium ions, which hyperpolarizes the neuronal membrane and disrupts this pathological rhythm, thereby raising the seizure threshold.[8][9]

Neurodegenerative and CNS Disorders

Recent research has expanded the role of succinimides into areas like Alzheimer's disease. Some derivatives exhibit a multi-target profile, acting as both cholinesterase inhibitors and antioxidants.[1]

-

Mechanism of Action: By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), these compounds increase the levels of the neurotransmitter acetylcholine in the synaptic cleft, a strategy used by approved Alzheimer's drugs.[10] The antioxidant activity helps to mitigate the oxidative stress that contributes to neuronal damage in neurodegenerative conditions.[1]

Enzyme Inhibition: From Fungi to Cancer

The succinimide core is an effective scaffold for designing potent and selective enzyme inhibitors.

-

Antifungal Agents: Chiral derivatives have been developed as powerful succinate dehydrogenase inhibitors (SDHIs).[3] SDH is a critical enzyme in the mitochondrial electron transport chain of fungi. Inhibition starves the fungus of energy, leading to cell death. Strikingly, studies have shown that the (S)-enantiomer of certain SDHIs can be nearly 75 times more potent than the (R)-enantiomer, highlighting the absolute necessity of stereochemical control.[3]

-

Anticancer Agents: Succinimide derivatives have shown promise as anticancer agents by inducing apoptosis (programmed cell death) in cancer cell lines.[11] The mechanisms can be diverse, including the activation of stress signaling pathways like JNK and p38 kinases.[11]

Summary of Biological Activities

| Derivative Class | Biological Target(s) | Therapeutic Area | Key Insight |

| Alkyl-substituted | T-type Calcium Channels | Epilepsy (Absence Seizures) | Classic, well-established mechanism.[8][9] |

| N-Aryl substituted | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's Disease | Multi-target approach: enzyme inhibition and antioxidant effects.[1][10] |

| Complex N-Aryl | Janus Kinase (JAK) family | Autoimmune Disorders | Demonstrates scaffold's utility in modern kinase inhibition.[4] |

| Thioamide-linked | Succinate Dehydrogenase (SDH) | Fungal Infections | Potency is highly dependent on stereochemistry.[3] |

| Functionalized Imides | DNA, JNK/p38 Kinases | Oncology | Induction of apoptosis through multiple signaling pathways.[11] |

| Sulphonated Derivatives | (Not specified) | Analgesia | Some compounds show higher potency than aspirin in preclinical models.[12] |

Decoding the Blueprint: Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) analysis is the systematic process of correlating specific structural features of a molecule with its biological activity.[13][14] For chiral succinimides, SAR studies provide a rational framework for optimizing potency, selectivity, and pharmacokinetic properties.

The core principle is to make systematic modifications to a lead compound and observe the resulting change in activity.[15] For the succinimide scaffold, there are three primary points for modification: the nitrogen atom (N1), and the two stereogenic carbons (C3 and C4).

SAR Insights from Experimental Data:

-

Influence of Alkyl Substituents: In a study of AChE inhibitors, succinimide derivatives with smaller methyl substituents were found to be more potent inhibitors than those with larger ethyl groups.[10] This suggests a sterically constrained binding pocket where smaller substituents achieve a more optimal fit.

-

The Power of Stereochemistry: As noted with the antifungal SDHIs, the difference in activity between enantiomers can be profound. An (S)-enantiomer with an EC₅₀ of 0.48 µM was vastly more effective than its (R)-enantiomer with an EC₅₀ of 36.7 µM.[3] This >75-fold difference is a clear SAR signal that the specific 3D orientation of the substituents is paramount for effective binding to the succinate dehydrogenase enzyme. This is the kind of self-validating data that confirms a specific, high-affinity interaction.

In the Lab: A Validated Protocol for Biological Characterization

A robust and reproducible biological assay is essential for generating reliable SAR data. The following protocol describes a standard in vitro assay for measuring the inhibition of Acetylcholinesterase (AChE), a key target for Alzheimer's disease.

Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Principle: This assay is based on the Ellman method. AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

Materials:

-

Human recombinant AChE

-

Acetylthiocholine iodide (ATCI, substrate)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 100 mM, pH 8.0)

-

Test compounds (chiral succinimide derivatives) dissolved in DMSO

-

Positive control inhibitor (e.g., Donepezil)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Step-by-Step Methodology:

-

Reagent Preparation: Prepare stock solutions of ATCI and DTNB in the phosphate buffer. Prepare serial dilutions of the test compounds and the positive control in buffer (ensure the final DMSO concentration is <1% to avoid solvent interference).

-

Assay Plate Setup: In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Test compound dilution (or positive control, or buffer for control wells)

-

DTNB solution

-

AChE enzyme solution

-

-

Pre-incubation: Gently mix the plate and incubate for 15 minutes at a controlled temperature (e.g., 37 °C). This allows the inhibitors to bind to the enzyme before the substrate is introduced.

-

Reaction Initiation: Add the ATCI substrate solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the microplate reader. Measure the change in absorbance at 412 nm every minute for 15-20 minutes.

-

Data Analysis:

-

Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.

-

Calculate the percent inhibition for each compound concentration relative to the uninhibited control: % Inhibition = 100 * (V_control - V_inhibitor) / V_control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

System Validation: The assay is considered valid if the positive control (Donepezil) yields an IC₅₀ value within the expected historical range and the Z'-factor for the assay plate is > 0.5, indicating a robust and reliable assay window.

Conclusion

Chiral succinimide derivatives represent a privileged and highly versatile scaffold in drug discovery. Their favorable physicochemical properties, combined with the development of powerful stereodivergent synthetic methods, have secured their place in the modern medicinal chemist's toolkit. From established roles in treating epilepsy to emerging applications in neurodegeneration, oncology, and infectious disease, the potential of this core structure is far from exhausted. The key to unlocking this potential lies in a deep understanding of stereoselective synthesis and a rational, iterative approach to SAR-guided optimization. By mastering the principles and protocols outlined in this guide, researchers can effectively harness the power of chirality to develop the next generation of innovative succinimide-based therapeutics.

References

-

Javaid, M., Ashraf, N., Jan, M. S., et al. (2022). Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches. ACS Chemical Neuroscience, 12(21), 4123–4143. Available from: [Link]

-

Zhang, Z., Liu, Y., Wang, C., et al. (2022). Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. Nature Communications, 13(7825). Available from: [Link]

-

Zhang, Z., Liu, Y., Wang, C., et al. (2022). Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. Nature Communications. Available from: [Link]

-

ResearchGate. (n.d.). Synthetic methods for the construction of chiral succinimide derivatives. Available from: [Link]

-

Zhang, Z., Liu, Y., Wang, C., et al. (2022). Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. Nature Communications, 13(1), 7825. Available from: [Link]

-

Czarnek, A., et al. (2024). Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. International Journal of Molecular Sciences. Available from: [Link]

-

Reddy, K. H., & Sureshbabu, G. (2017). Synthesis of Succinimide Derivatives by NHC-Catalyzed Stetter Reaction of Aromatic Aldehydes with N-Substituted Itaconimides. ACS Omega, 2(10), 6891–6898. Available from: [Link]

-

Li, S., et al. (2024). One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies. Angewandte Chemie International Edition. Available from: [Link]

-

Corrêa, R., Cechinel Filho, V., Rosa, P. W., et al. (1997). Synthesis of New Succinimides and Sulphonated Derivatives with Analgesic Action in Mice. Pharmaceutical Sciences. Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2020). Synthesis And Antioxidant Activity Of Succinimide Derivative. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of succinimides. Available from: [Link]

-

Szymański, P., et al. (2021). New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells. Molecules. Available from: [Link]

-

RxList. (2021). How Do Succinimide Anticonvulsants Work? Available from: [Link]

-

DrugDesign.org. (2005). Structure Activity Relationships. Available from: [Link]

-

ResearchGate. (2020). Synthesis and pharmacological activity of N-substituted succinimide analogs. Available from: [Link]

-

Macdonald, R. L., & McLean, M. J. (1986). Anticonvulsant drugs: mechanisms of action. Advances in Neurology, 44, 713-736. Available from: [Link]

-

Guha, R. (2013). On Exploring Structure Activity Relationships. Methods in Molecular Biology, 993, 81-94. Available from: [Link]

-

Drugs.com. (n.d.). List of Succinimide anticonvulsants. Available from: [Link]

-

Collaborative Drug Discovery. (2024). SAR: Structure Activity Relationships. Available from: [Link]

Sources

- 1. Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. How Do Succinimide Anticonvulsants Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 9. drugs.com [drugs.com]

- 10. Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies | MDPI [mdpi.com]

- 11. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 14. collaborativedrug.com [collaborativedrug.com]

- 15. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The controlled, sequential assembly of amino acids into peptides is a foundational technique in chemical biology and drug development. This process was fundamentally enabled by the advent of protecting group chemistry, which solved the challenge of uncontrolled polymerization. Introduced in 1932 by Max Bergmann and Leonidas Zervas, the Carboxybenzyl (Cbz or Z) group was the first truly effective amine protecting group, transforming peptide synthesis from an intractable art into a reproducible science[1]. Its remarkable stability, ease of introduction, and selective removal via catalytic hydrogenolysis established a paradigm that influenced all subsequent synthetic strategies. This guide provides a detailed examination of the Cbz group, from its underlying chemical principles and mechanistic pathways to field-tested experimental protocols and its strategic position within the landscape of modern orthogonal synthesis.

The Chemistry of the Cbz Group: A Legacy of Stability and Selectivity

The Cbz group is a carbamate formed between the α-amino group of an amino acid and benzyl alcohol. This transformation temporarily 'masks' the nucleophilicity of the amine, allowing for the selective activation of the carboxylic acid terminus for peptide bond formation without the risk of self-polymerization[1].

Key Characteristics:

-

Robust Stability: Cbz-protected amines are exceptionally stable across a wide range of reaction conditions, including the basic conditions used for Fmoc group removal and the mild acidic conditions used for Boc group removal, making it a cornerstone of orthogonal strategies[1][2].

-

Ease of Introduction: The protection reaction is typically high-yielding and proceeds under mild aqueous base conditions[1].

-

Facile & Orthogonal Removal: The Cbz group is most commonly and cleanly removed by catalytic hydrogenolysis, a mild method that is orthogonal to the acid-labile Boc and base-labile Fmoc protecting groups[1][2][3]. It can also be cleaved by strong acids, such as HBr in acetic acid, providing an alternative pathway when hydrogenation is not feasible[4].

-

Enhanced Crystallinity: The introduction of the aromatic Cbz group often increases the crystallinity of the protected amino acid, which greatly facilitates purification by recrystallization[4].

Mechanism of Introduction: The Schotten-Baumann Reaction

The Cbz group is typically introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under aqueous alkaline conditions, a classic example of the Schotten-Baumann reaction[1][5]. The base serves two critical roles: it deprotonates the amino group to increase its nucleophilicity and neutralizes the HCl byproduct generated during the reaction[1][5]. Maintaining the pH between 8 and 10 is crucial, as lower pH values can lead to the decomposition of Cbz-Cl, while higher pH values may risk racemization of the chiral amino acid[4].

Caption: Workflow for Cbz-protection via the Schotten-Baumann reaction.

Mechanism of Deprotection: Catalytic Hydrogenolysis

The premier method for Cbz deprotection is catalytic hydrogenolysis. The reaction proceeds on the surface of a palladium on carbon (Pd/C) catalyst, where the weak benzylic C-O bond is cleaved by hydrogen[3]. The reaction is exceptionally clean, producing the free amine, carbon dioxide, and toluene as the sole byproducts, which are easily removed.

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

Experimental Protocols & Performance Data

The reliability of the Cbz group is underpinned by well-established and high-yielding protocols.

Quantitative Data Tables

The following tables summarize representative yields for the protection and deprotection of various amino acids, demonstrating the efficiency of these transformations.

Table 1: Representative Yields for Cbz Protection of Various Amines [1]

| Amine Substrate | Reagents and Conditions | Yield (%) |

| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90% |

| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95% |

| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | > 90% |

| Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt | ~98% |

Table 2: Comparison of Cbz Deprotection Methods and Yields [1]

| Cbz-Protected Substrate | Deprotection Method and Conditions | Yield (%) |

| Cbz-Glycine | H₂ (1 atm), 10% Pd/C, MeOH, rt | > 95% |

| Cbz-Alanine | H₂ (1 atm), 10% Pd/C, EtOH, rt | > 95% |

| Cbz-Phenylalanine | HBr (33% in AcOH), rt | ~90% |

| Cbz-Leucine | Transfer Hydrogenolysis (HCOONH₄, Pd/C), MeOH, reflux | > 90% |

Self-Validating Experimental Protocols

This protocol describes a robust method for the N-terminal protection of an amino acid.

-

Dissolution: Dissolve glycine (1.0 equivalent, e.g., 7.5 g, 0.1 mol) in a 2 M aqueous sodium hydroxide solution (50 mL) in a flask and cool the solution in an ice bath to 0°C[6].

-

Reagent Addition: While stirring vigorously, simultaneously add benzyl chloroformate (1.1-1.2 equivalents, e.g., 18.8 g, 0.11 mol) and a 4 M aqueous sodium hydroxide solution dropwise over approximately 30 minutes. The key is to maintain the temperature at or below 5°C and keep the solution alkaline[1][6].

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours[1].

-

Monitoring: Reaction progress can be monitored by Thin-Layer Chromatography (TLC) by spotting a small, acidified sample of the aqueous layer. The product, Cbz-glycine, will have a lower Rf than glycine.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted benzyl chloroformate and byproduct benzyl alcohol[1][6].

-

Acidification & Isolation: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 1-2 with 1 M HCl. A white precipitate of Cbz-glycine will form[1][6].

-

Purification: Collect the precipitate by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product. Purity can be confirmed by melting point and NMR.

This protocol details the most common method for Cbz group removal.

-

Setup: In a suitable flask (e.g., a heavy-walled flask or a dedicated hydrogenation vessel), dissolve Cbz-phenylalanine (1.0 equivalent) in a solvent such as methanol or ethanol[1].

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol % by weight relative to the substrate) to the solution[1]. The catalyst should be handled with care as it can be pyrophoric.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times to ensure an inert atmosphere[1]. Stir the reaction vigorously under a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions) at room temperature[1].

-

Monitoring: Monitor the reaction by TLC until the starting material is completely consumed. The deprotected phenylalanine product will remain at the baseline on a silica plate. The reaction can also be monitored by observing the cessation of H₂ uptake.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite or a similar filter aid to remove the Pd/C catalyst. Caution: Do not allow the catalyst to dry on the filter paper, as it can ignite in the presence of air. Wash the filter pad with the reaction solvent to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amino acid. The product is often pure enough for the next step without further purification.

Strategic Application & Orthogonality

The true power of the Cbz group in modern synthesis lies in its orthogonality with other key protecting groups, namely the acid-labile Boc group and the base-labile Fmoc group[1][3]. This three-pronged system allows for the selective deprotection of different sites on a complex molecule, enabling the synthesis of highly elaborate peptide architectures.

-

Fmoc Group: Removed with a base (e.g., 20% piperidine in DMF)[2].

-

Boc Group: Removed with an acid (e.g., trifluoroacetic acid, TFA)[2][].

-

Cbz Group: Removed by hydrogenolysis (H₂/Pd/C)[2].

This orthogonality allows for a synthetic strategy where, for example, the N-terminus is protected with Fmoc for solid-phase peptide synthesis (SPPS), a lysine side chain is protected with Boc, and another functional group or a fragment C-terminus is protected with Cbz. Each can be unmasked in any desired order without affecting the others.

Sources

Synthesis of chiral building blocks for pharmaceuticals

An In-Depth Technical Guide to the Synthesis of Chiral Building Blocks for Pharmaceuticals

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist

Executive Summary

The stereochemical identity of a pharmaceutical agent is a critical determinant of its interaction with the inherently chiral environment of the human body. More than half of all drugs are chiral compounds, and their three-dimensional structure dictates their efficacy, safety, and metabolic profiles.[1] Consequently, the synthesis of enantiomerically pure chiral building blocks has become a cornerstone of modern drug discovery and development. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established clear guidelines favoring the development of single enantiomers over racemic mixtures, driven by a deeper understanding of stereoselective biological activity.[1][2][3] This guide provides a comprehensive overview of the principal strategies employed in the synthesis of these vital molecular components. We will delve into the practical application and underlying principles of leveraging the chiral pool, executing the resolution of racemic mixtures, and designing elegant asymmetric syntheses. This document is structured to provide not just procedural knowledge, but also the strategic rationale behind selecting the most appropriate synthetic pathway, ensuring both scientific rigor and industrial applicability.

The Imperative of Chirality in Modern Drug Development

The biological systems targeted by pharmaceuticals—receptors, enzymes, and nucleic acids—are composed of chiral building blocks like L-amino acids and D-sugars.[4][5] This inherent chirality means that these biological targets can interact differently with each enantiomer of a chiral drug.[4][5] These differences are not trivial; they can manifest in profound variations in pharmacodynamics (the drug's effect on the body) and pharmacokinetics (the body's effect on the drug).[5]

One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or, in the most severe cases, responsible for undesirable or toxic side effects. The tragic case of Thalidomide from the 1960s serves as a stark reminder of this principle. The (R)-enantiomer possessed the intended sedative effects, while the (S)-enantiomer was found to be a potent teratogen, causing severe birth defects.[1][4][5][6] This event catalyzed a paradigm shift in the pharmaceutical industry and regulatory oversight, leading to the 1992 FDA policy statement on the development of stereoisomeric drugs, which emphasizes the need to characterize each enantiomer separately.[1][3][7]

Today, there is a strong regulatory and scientific preference for marketing single-enantiomer drugs.[8] This approach, often termed a "chiral switch" when a previously racemic drug is re-marketed as a single enantiomer, can lead to improved therapeutic indices, simplified dose-response relationships, and a reduction in adverse drug reactions.[8] For instance, esomeprazole (Nexium), the (S)-enantiomer of omeprazole, provides more effective treatment for acid reflux than the racemic mixture.[5]

Foundational Strategies for Accessing Chiral Building Blocks

The synthesis of enantiomerically pure compounds is a significant challenge that has spurred tremendous innovation.[9] The three primary strategies to obtain these crucial building blocks are utilization of the chiral pool, resolution of racemic mixtures, and direct asymmetric synthesis.

The Chiral Pool: Leveraging Nature's Stereochemical Legacy

The chiral pool comprises readily available, enantiomerically pure compounds from natural sources.[10][11] This approach is often the most straightforward and cost-effective starting point, as the stereocenters are pre-established by nature.[]

Causality Behind the Choice: Opting for a chiral pool strategy is ideal when the target molecule's stereochemical framework is closely related to an abundant natural product. This minimizes the number of synthetic steps required to introduce chirality, thereby increasing overall efficiency and reducing cost, which are critical factors in industrial-scale production.[]

| Building Block Source | Examples | Typical Applications in Pharmaceutical Synthesis |

| Amino Acids | L-Alanine, L-Proline, L-Aspartic Acid | Synthesis of peptide-based drugs, chiral amines, and heterocyclic scaffolds.[10] |

| Carbohydrates | D-Glucose, D-Fructose, D-Mannitol | Starting materials for complex polyketides, nucleoside analogues, and drugs with multiple stereocenters.[10] |

| Hydroxy Acids | (S)-Lactic Acid, (R,R)-Tartaric Acid | Used as chiral synthons and resolving agents.[10] |

| Terpenes & Alkaloids | (-)-Camphor, (+)-Limonene, Cinchona Alkaloids | Serve as chiral auxiliaries, catalysts, and starting materials for complex natural product synthesis.[10] |

Resolution of Racemic Mixtures: The Separation Challenge

When a chiral compound is synthesized without stereochemical control, it typically forms as a racemate—a 50:50 mixture of both enantiomers. Resolution is the process of separating these enantiomers. While this approach can be effective, a key drawback is that the maximum theoretical yield for the desired enantiomer is only 50%, unless the unwanted enantiomer can be racemized and recycled.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers an exceptionally selective method for resolution. Enzymes, being chiral themselves, can selectively react with one enantiomer in a racemic mixture at a much faster rate than the other. This difference in reaction rates allows for the separation of the unreacted, enantiomerically enriched substrate from the transformed product. Lipases and esterases are commonly used for the kinetic resolution of racemic alcohols and amines.[13]

A more advanced approach is Dynamic Kinetic Resolution (DKR) , which overcomes the 50% yield limitation. In DKR, the kinetic resolution is combined with an in situ racemization of the slower-reacting enantiomer.[14] This continuous conversion of the unwanted enantiomer into the desired one allows for a theoretical yield of up to 100%.[14]

Chiral chromatography is a powerful technique for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers on a large scale.[5][6][15] The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, causing them to move through the column at different rates and thus separate.

Causality Behind the Choice: Chiral chromatography is often the fastest method for obtaining pure enantiomers, especially during the drug discovery phase when small quantities of material are needed quickly for biological testing.[16] While historically expensive for large-scale production, advances in techniques like Supercritical Fluid Chromatography (SFC) have made it more economically viable for industrial applications.[6][17]

| Technique | Principle | Advantages | Disadvantages |

| Chiral HPLC | High-Performance Liquid Chromatography using a Chiral Stationary Phase (CSP) to form transient diastereomeric complexes. | High resolution, well-established, versatile for analytical and preparative scales.[5][18] | Higher solvent consumption, can be slower and more costly for large-scale purification compared to SFC.[6] |

| Chiral SFC | Supercritical Fluid Chromatography (using CO₂ as the mobile phase) with a CSP. | Faster separations, lower solvent cost and environmental impact, ideal for preparative scale.[6][18] | Higher initial equipment cost, less suitable for highly polar compounds. |

Asymmetric Synthesis: The Art of Stereoselective Creation

Asymmetric synthesis is the most sophisticated approach, aiming to selectively produce a single enantiomer from a prochiral (non-chiral) starting material.[9][10] This strategy is highly atom-economical and avoids the waste associated with resolving racemates.[10][19]

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the starting material.[10] It directs the stereochemical course of a reaction, and after the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.

This is the pinnacle of chiral synthesis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product.[20] The catalyst creates a chiral environment for the reaction, favoring the formation of one enantiomer over the other. This field was recognized with the 2001 Nobel Prize in Chemistry awarded to Knowles, Noyori, and Sharpless for their work on chirally catalyzed hydrogenation and oxidation reactions.[21]

-

Organocatalysis: Utilizes small, metal-free organic molecules (e.g., proline derivatives) as catalysts. This approach is attractive for its low toxicity, stability, and environmentally benign nature, making it suitable for large-scale pharmaceutical manufacturing.

-

Transition Metal Catalysis: Employs complexes of metals like rhodium, palladium, and ruthenium with chiral ligands. These catalysts are highly efficient and selective for a wide range of transformations, including asymmetric hydrogenations and C-C bond formations.

-